![molecular formula C23H19BrN4O4 B2809187 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1105223-38-8](/img/structure/B2809187.png)
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and a methoxybenzyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings which could potentially allow for π-π interactions. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups could influence the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo reactions like Suzuki coupling or other palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more lipophilic .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antibacterial and Antitumor Potential : The synthesis of 1,3,4-oxadiazole derivatives has been actively pursued due to their significant biological activities. Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial and antitumor activities. For example, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have demonstrated cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7, indicating their potential as anticancer agents (Vinayak et al., 2014).
Antimicrobial Evaluation : The synthesis of new 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity. For instance, a series of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide displayed notable lipase and α-glucosidase inhibition, showcasing their potential for therapeutic applications in inhibiting bacterial growth and managing diabetes (Bekircan et al., 2015).
Antioxidant Properties
- Radical Scavenging Activity : Nitrogen-containing bromophenols isolated from marine sources, structurally similar to the compound , have demonstrated potent radical scavenging activity, suggesting the antioxidant potential of such compounds (Li et al., 2012). This highlights the broader utility of 1,3,4-oxadiazole derivatives and related compounds in developing antioxidant therapies.
Chemotherapeutic Agent Development
- Design and Synthesis for Chemotherapy : The design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives have been undertaken with the aim of discovering promising chemotherapeutic agents. These compounds have been evaluated for their in vitro antimicrobial and antiproliferative activity against human tumor cell lines, suggesting the potential of such molecules in cancer therapy (Kaya et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRXSBKQHDEUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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